

Proposed Mechanism of Ibrutinib Dimer Formation

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Compound of Interest

Compound Name: Ibrutinib dimer

Cat. No.: B6598760

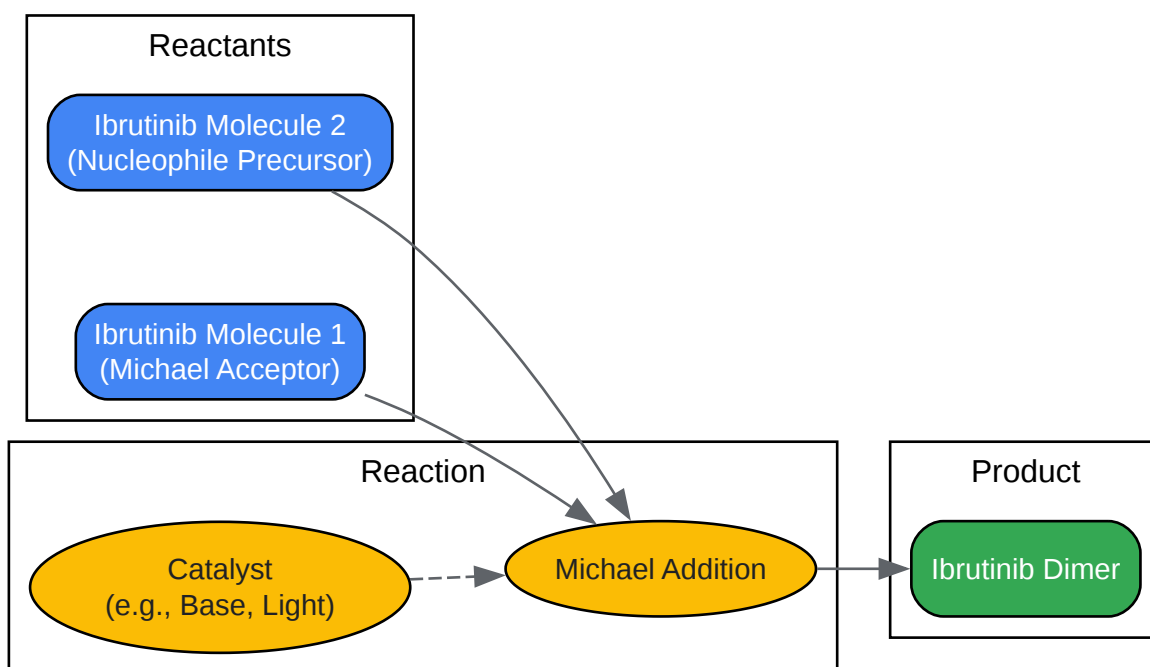
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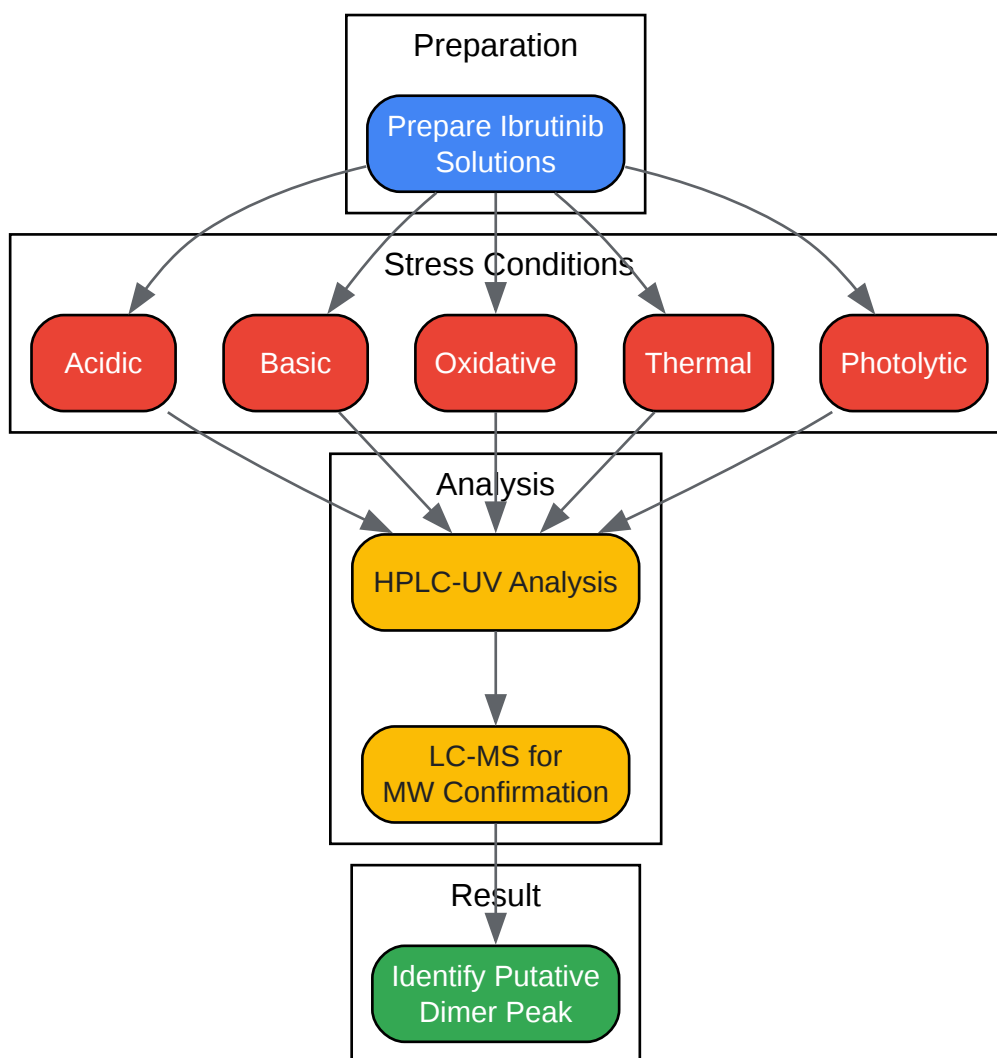
Ibrutinib possesses a critical electrophilic α,β -unsaturated amide (acrylamide) moiety, which is responsible for its covalent binding to the Cys481 residue in the active site of BTK. This same reactive group is the most likely site for a dimerization reaction through a Michael addition mechanism.

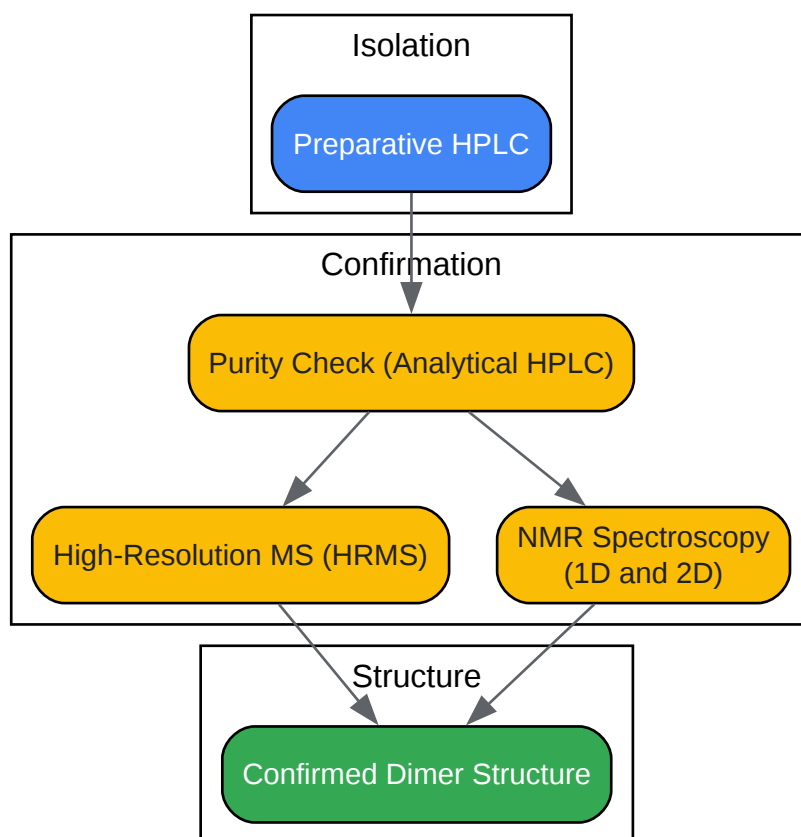
The proposed mechanism involves one ibrutinib molecule acting as a Michael acceptor (electrophile) and another acting as a Michael donor (nucleophile). The nucleophilic character could arise from the deprotonation of the nitrogen atom in the pyrazolopyrimidine core under specific conditions, although this is less likely, or through the involvement of the acrylamide itself in a more complex reaction cascade, potentially catalyzed by light, heat, or specific pH conditions.

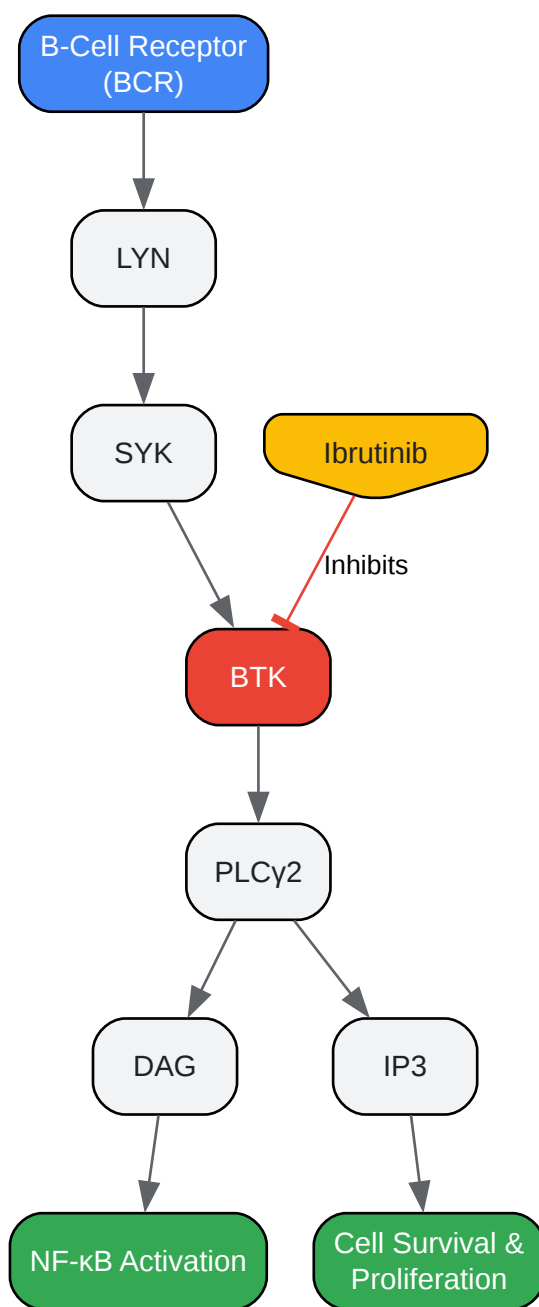
A more plausible pathway involves a base-catalyzed or radical-initiated reaction. In a base-catalyzed scenario, a base would abstract a proton, creating a nucleophilic center on one ibrutinib molecule that could then attack the electrophilic β -carbon of the acrylamide group on a second ibrutinib molecule.

Below is a diagram illustrating this hypothetical Michael addition-based dimerization.









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